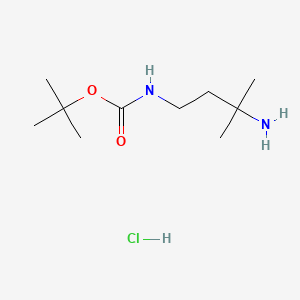

tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride is a chemical compound used primarily in organic synthesis. It is a derivative of tert-butyl carbamate, which is a common protecting group for amines in peptide synthesis and other organic reactions. The compound is known for its stability and ease of removal under mild acidic conditions, making it a valuable reagent in various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-amino-3-methylbutyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The final product is typically isolated by filtration and dried under vacuum to obtain a stable, solid compound .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.

Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Trifluoroacetic Acid: Used for deprotection of the tert-butyl carbamate group.

Triethylamine: Commonly used as a base in the synthesis of the compound.

Dichloromethane: Often used as a solvent in the synthesis and purification processes.

Major Products Formed

The major products formed from the reactions of this compound include the free amine after deprotection and various substituted derivatives depending on the specific nucleophiles used in substitution reactions .

Wissenschaftliche Forschungsanwendungen

tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of therapeutic compounds.

Industry: Applied in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the protecting group can be removed under mild acidic conditions, releasing the free amine for further use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl carbamate: A simpler analog used as a protecting group for amines.

tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride: Another derivative with similar protecting group properties.

tert-Butyl (3-(methylamino)propyl)carbamate: Used in similar applications as a protecting group.

Uniqueness

tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of amine groups are required .

Biologische Aktivität

Tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride is a carbamate derivative that has garnered attention for its potential biological activities. This compound is particularly interesting due to its structural properties, which may influence its pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C9H18ClN2O2

- Molecular Weight : 210.70 g/mol

- CAS Number : 325775-44-8

The compound features a tert-butyl group, which is known to enhance lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

Research indicates that carbamate compounds often exhibit various mechanisms of action, including inhibition of enzymes and modulation of neurotransmitter systems. Specifically, this compound may act through the following pathways:

- Acetylcholinesterase Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter breakdown in synaptic clefts. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic signaling, which is beneficial in neurodegenerative diseases like Alzheimer’s.

- Anti-inflammatory Activity : Some studies suggest that carbamate derivatives can modulate inflammatory responses by affecting cytokine production. For instance, they may reduce pro-inflammatory cytokines such as TNF-α and IL-6 in activated astrocytes, potentially providing neuroprotective effects.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

- Neuroprotective Effects : In vitro studies demonstrated that this compound reduced cell death in astrocytes induced by amyloid beta (Aβ) aggregates. The compound showed a moderate protective effect by decreasing TNF-α levels, suggesting a potential role in treating neurodegenerative conditions like Alzheimer's disease .

- Antitubercular Activity : In a study evaluating various carbamate derivatives, it was found that certain alkyl carbamates exhibited significant inhibitory activity against Mycobacterium tuberculosis strains. Tert-butyl derivatives showed promising results with MIC values indicating effective antimicrobial properties .

Eigenschaften

IUPAC Name |

tert-butyl N-(3-amino-3-methylbutyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2.ClH/c1-9(2,3)14-8(13)12-7-6-10(4,5)11;/h6-7,11H2,1-5H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVUZCQMURNMQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C)(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.